molecular formula C18H17NOS B1244999 Norketotifen CAS No. 34580-20-6

Norketotifen

Katalognummer: B1244999
CAS-Nummer: 34580-20-6
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: IYSYPCSSDZBWHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norketotifen is a biologically active demethylated metabolite of ketotifen. It shares similar potency as ketotifen as an antihistamine H1 medication and a mast cell stabilizer. it is devoid of the severe sedative effects of ketotifen, potentially allowing for higher doses to be administered without sedation as a limiting factor . This compound is currently undergoing clinical trials and is not yet approved for use .

Vorbereitungsmethoden

Norketotifen is synthesized from ketotifen through a demethylation process. The synthetic route involves the removal of a methyl group from ketotifen, resulting in the formation of this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the demethylation process. Industrial production methods for this compound are still under research and development, with a focus on optimizing yield and purity .

Analyse Chemischer Reaktionen

Metabolic Reactions

Norketotifen undergoes further biotransformation in vivo, producing secondary metabolites :

Key Metabolic Pathways

Reaction TypeEnzyme SystemProduct
HydroxylationCytochrome P45010-Hydroxy-norketotifen
GlucuronidationUDP-glucuronosyltransferaseThis compound glucuronide
N-OxidationFlavin-containing monooxygenaseThis compound N-oxide

These reactions occur across species, though metabolic rates vary between humans and rodents .

In Vitro Chemical Reactivity

This compound participates in three primary reaction types under controlled laboratory conditions :

Oxidation

  • Reagents : Hydrogen peroxide, metal catalysts

  • Products : Oxidized derivatives (e.g., sulfoxides, epoxides)

  • Significance : Alters electron density at sulfur and aromatic moieties, affecting receptor binding.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation

  • Products : Dihydro-norketotifen analogs

  • Application : Used to study structure-activity relationships of reduced forms.

Substitution

  • Reagents : Halogens, alkyl halides

  • Products : Halogenated or alkylated derivatives at thiophene or piperidine positions

  • Example : Chlorination at position 3 of the thiophene ring enhances H1 receptor affinity .

Stereochemical Considerations

This compound’s atropisomerism (R/S configuration) influences reaction outcomes:

  • Racemization Risk : High-temperature or acidic conditions promote interconversion between R and S forms .

  • Resolution Methods :

    • Chiral chromatography (e.g., cellulose-based columns)

    • Diastereomeric salt crystallization with tartaric acid derivatives .

Stability Under Environmental Conditions

FactorEffect on Reactivity
pH < 3Accelerates hydrolysis of amide bonds
UV light (300–400 nm)Induces photodegradation via radical formation
Temperature > 60°CIncreases racemization rate

Stability studies recommend storage at −20°C in amber vials to minimize degradation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Norketotifen exhibits several key pharmacological properties:

  • Antihistaminic Activity : this compound functions as an antihistamine, similar to its parent compound ketotifen, but is noted for having significantly reduced sedative effects. This characteristic allows for higher dosing without sedation being a limiting factor .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. This makes it a candidate for treating various inflammatory conditions .
  • Antimalarial Activity : Preliminary studies suggest that this compound possesses potent antimalarial properties, showing greater efficacy against Plasmodium falciparum compared to ketotifen. Its mechanism of action appears to be mediated through its higher plasma levels post-administration .

Anti-inflammatory Treatments

This compound's anti-inflammatory properties have led to investigations into its use for conditions such as asthma and allergic reactions. Its ability to inhibit TNF-α release positions it as a potential treatment option for chronic inflammatory diseases.

Antimalarial Drug Development

Given the increasing resistance of malaria parasites to existing treatments, this compound's demonstrated efficacy against Plasmodium falciparum presents a promising avenue for new drug development. Future research is needed to explore its pharmacokinetics and efficacy in various malaria models .

Ocular Applications

This compound has been formulated for ocular use, targeting allergic conjunctivitis and other inflammatory ocular conditions. It has shown significant anti-inflammatory activity, making it a potential treatment option for allergic ocular diseases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of this compound on TNF-α release in human buffy coat preparations. Results indicated that this compound effectively inhibited TNF-α release with no sedative side effects observed even at high doses (up to 16 mg) in human trials . This suggests its viability as a non-sedating alternative for managing inflammatory responses.

Case Study 2: Antimalarial Efficacy

In animal models, this compound was found to be more effective than ketotifen against malaria parasites. The study highlighted that after administration of ketotifen, this compound levels were significantly higher than those of ketotifen itself, correlating with enhanced antimalarial activity observed in vivo against both blood-stage and liver-stage parasites .

Comparative Data Table

Property This compound Ketotifen
Antihistaminic ActivityYes (less sedation)Yes (more sedation)
Anti-inflammatoryYes (potent TNF-α inhibition)Yes (less potent)
Antimalarial ActivityMore potent against P. falciparumLess potent
Ocular UseFormulated for allergic conditionsUsed primarily as an antihistamine

Biologische Aktivität

Norketotifen is the active metabolite of ketotifen, a compound originally developed as an antihistamine. Its biological activity extends beyond antihistaminic effects, demonstrating significant anti-inflammatory and potential antimalarial properties. This article explores the various biological activities of this compound, supported by research findings and case studies.

Pharmacological Profile

1. Antihistaminic Activity
this compound retains antihistaminic properties similar to those of ketotifen but with reduced sedative effects. The S-atropisomer of this compound (SN) exhibits significantly less sedation compared to both ketotifen and the R-atropisomer (RN) in rodent models. This difference is attributed to lower brain uptake and affinity for central nervous system H1 receptors .

2. Anti-Inflammatory Effects
this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNFα, from activated human immune cells. In vitro studies demonstrated that this compound effectively reduces inflammation without the sedative side effects associated with ketotifen, making it a promising candidate for treating inflammatory conditions .

3. Antimalarial Activity
Recent studies indicate that this compound possesses potent antimalarial activity, outperforming ketotifen in both in vitro and in vivo models against Plasmodium falciparum. The compound exhibited a lower IC50 compared to its parent drug, suggesting that the antimalarial effects observed with ketotifen are primarily mediated by this compound .

Case Studies and Research Findings

StudyFocusFindings
Aberg et al. (2021)Metabolism of KetotifenThis compound is a major hepatic metabolite, devoid of sedative effects even at high doses .
Wikipedia (2024)Antimalarial ActivityThis compound demonstrated superior potency against malaria parasites compared to ketotifen .
J Pharm Pharmacol (2020)H1 Receptor BindingSN showed reduced sedative effects due to lower brain concentration and receptor affinity .
PubMed (2012)PharmacokineticsThis compound levels post-ketotifen dosing were significantly higher, correlating with enhanced antimalarial activity .

The mechanism through which this compound exerts its biological activities involves several pathways:

  • Inhibition of Cytokine Release: By blocking TNFα release, this compound mitigates inflammatory responses, which is crucial in conditions like asthma and allergic reactions.
  • Antimalarial Mechanism: It is believed that this compound disrupts the life cycle of malaria parasites through mechanisms that require further elucidation but involve interference with parasite metabolism or replication processes.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for evaluating Norketotifen’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Preclinical pharmacokinetic studies should follow a structured approach:

Population/Model Selection : Use standardized animal models (e.g., rodents) with defined age, weight, and health criteria to ensure reproducibility .

Dose Administration : Apply dose-ranging studies to identify linear vs. non-linear pharmacokinetics, using intravenous and oral routes to assess bioavailability .

Data Collection : Measure plasma concentration-time profiles, half-life (t1/2t_{1/2}), volume of distribution (VdV_d), and clearance (CL) via LC-MS/MS. Include control groups to account for interspecies variability .

Statistical Analysis : Use non-compartmental analysis (NCA) for initial parameters, followed by compartmental modeling for mechanistic insights .

Q. How do researchers determine the optimal dosage range for this compound in in vivo efficacy studies?

  • Methodological Answer :

PICOT Framework : Define the Population (e.g., disease-specific animal models), Intervention (dose levels), Comparison (placebo/active comparator), Outcome (e.g., biomarker reduction), and Time (treatment duration) .

Dose Escalation : Conduct dose-response studies using the Hill equation to calculate EC50 values. Monitor adverse effects to establish the therapeutic index .

Blinding & Randomization : Assign animals randomly to treatment groups and ensure blinding during data collection to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across experimental models be systematically resolved?

  • Methodological Answer :

Systematic Review : Aggregate data from preclinical and clinical studies using PRISMA guidelines. Assess heterogeneity via I2I^2 statistics and subgroup analyses (e.g., species, dosage, study duration) .

Meta-Analysis : Apply random-effects models to account for variability. Sensitivity analyses can identify outliers or confounding factors (e.g., genetic differences in animal models) .

Mechanistic Studies : Use in vitro assays (e.g., receptor binding, enzyme inhibition) to validate hypotheses derived from contradictory in vivo results .

Q. What advanced statistical methods are suitable for evaluating this compound’s long-term safety in longitudinal studies?

  • Methodological Answer :

Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to assess time-to-event outcomes (e.g., toxicity onset) .

Mixed-Effects Models : Account for repeated measures and individual variability in safety parameters (e.g., liver enzyme levels) .

Bayesian Approaches : Incorporate prior toxicity data to predict posterior probabilities of adverse events, enhancing risk assessment in small-sample studies .

Q. How can researchers optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

In Silico Modeling : Predict BBB permeability using tools like MOE or Schrödinger’s QikProp, based on physicochemical properties (logP, polar surface area) .

Prodrug Design : Synthesize ester or lipid-based derivatives to improve lipophilicity. Validate permeability via in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .

Pharmacodynamic Validation : Measure target engagement in CNS tissues using microdialysis or PET imaging in animal models .

Q. Data Reporting & Reproducibility

Q. What criteria should be prioritized when documenting this compound’s experimental results for peer review?

  • Methodological Answer :

FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized formats), and Reusable (detailed metadata) .

Negative Results : Report non-significant outcomes (e.g., lack of efficacy in specific models) to avoid publication bias .

Ethical Compliance : Include IRB/IACUC approval numbers, informed consent documentation (for clinical data), and conflict-of-interest disclosures .

Q. Contradiction Analysis & Hypothesis Testing

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Link in vitro IC50 values to in vivo exposure metrics (AUC, CmaxC_{max}) to identify bioavailability or metabolism limitations .

Tissue Distribution Studies : Quantify drug concentrations in target tissues via mass spectrometry to confirm adequate exposure .

Gene Expression Profiling : Use RNA-seq to explore compensatory mechanisms in in vivo models that may reduce drug efficacy .

Eigenschaften

IUPAC Name

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYPCSSDZBWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-20-6
Record name Norketotifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34580-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORKETOTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Norketotifen
Norketotifen
Norketotifen
Norketotifen
Norketotifen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.